molecular formula C13H21NO3 B13228050 tert-Butyl 3-(2-methylprop-2-enoyl)pyrrolidine-1-carboxylate

tert-Butyl 3-(2-methylprop-2-enoyl)pyrrolidine-1-carboxylate

Cat. No.: B13228050
M. Wt: 239.31 g/mol
InChI Key: LBUVGYVEJBYFJT-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(2-methylprop-2-enoyl)pyrrolidine-1-carboxylate is a versatile chemical intermediate in pharmaceutical research and development. This pyrrolidine-based compound features a reactive acryloyl group and a tert-butoxycarbonyl (Boc) protecting group, making it a valuable scaffold for the synthesis of more complex molecules. The Boc-protected pyrrolidine core is a privileged structure in medicinal chemistry, frequently employed in the construction of potential therapeutic agents. Similar pyrrolidine carboxamide derivatives have been identified as potent inhibitors of bacterial enzymes, such as the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a key target in the development of novel antituberculosis agents . Furthermore, structurally analogous tert-butyl pyrrolidine carboxylates are key intermediates in patented synthetic routes for various bioactive molecules, underscoring the importance of this chemical class in drug discovery . This compound is intended for use in discovery chemistry, lead optimization, and method development. It is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheet prior to use.

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl 3-(2-methylprop-2-enoyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H21NO3/c1-9(2)11(15)10-6-7-14(8-10)12(16)17-13(3,4)5/h10H,1,6-8H2,2-5H3

InChI Key

LBUVGYVEJBYFJT-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)C1CCN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrrolidine Core

The foundational step involves synthesizing the pyrrolidine ring, which can be achieved via:

Introduction of the Carbamate Protecting Group

The tert-butyl carbamate (Boc) group is typically introduced via:

Typical procedure:

Pyrrolidine derivative + Boc2O in the presence of base (e.g., TEA) in an inert solvent (e.g., DCM or THF) at room temperature.

Acylation with 2-Methylprop-2-enoyl Chloride

The critical step involves acylating the nitrogen atom with 2-methylprop-2-enoyl chloride (isobutyryl chloride derivative):

  • Preparation of the acyl chloride:
    Commercially available or synthesized via reaction of 2-methylprop-2-enic acid with thionyl chloride or oxalyl chloride.

  • Amide formation:
    The Boc-protected pyrrolidine is reacted with the acyl chloride in the presence of a base such as triethylamine or pyridine to facilitate nucleophilic attack on the acyl chloride, forming the desired amide linkage.

Sample reaction conditions:

Boc-protected pyrrolidine + 2-methylprop-2-enoyl chloride + pyridine or TEA in dichloromethane at 0°C to room temperature.

Purification and Characterization

Post-reaction, the product is purified via column chromatography, typically employing silica gel with an appropriate solvent system (e.g., petroleum ether/ethyl acetate). Characterization involves NMR, IR, and mass spectrometry to confirm the structure and purity.

Data Table: Summary of Preparation Methods

Step Reagents Conditions Key Features References
1. Pyrrolidine core synthesis Amino acids, amino alcohols Cyclization, intramolecular reactions Ring formation via cyclization ,
2. Boc protection Boc2O, base (TEA, NaHCO3) Room temperature, inert solvent Protects amino group
3. Acylation 2-methylprop-2-enoyl chloride, pyridine 0°C to RT, inert atmosphere Amide bond formation ,
4. Purification Silica gel chromatography Elution with petroleum ether/ethyl acetate Purity and yield optimization -

Research Findings and Notes

  • Efficiency and Yield:
    The Boc protection step generally affords high yields (>90%), while acylation with acid chlorides proceeds efficiently with yields often exceeding 80%, depending on reaction conditions and purity of reagents.

  • Reaction Optimization:
    Lower temperatures during acylation minimize side reactions such as polymerization of the enoyl moiety. Excess base ensures complete conversion and neutralizes HCl formed during acylation.

  • Alternative Routes:
    Some literature suggests using activated esters or anhydrides as acylating agents, which can offer milder conditions and potentially higher selectivity.

  • Safety and Handling: Acid chlorides are moisture-sensitive and corrosive; reactions should be performed under inert atmosphere with appropriate PPE.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-methylprop-2-enoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran at low temperatures.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol.

Scientific Research Applications

tert-Butyl 3-(2-methylprop-2-enoyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-methylprop-2-enoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The tert-butyl pyrrolidine carboxylate scaffold is common in medicinal and synthetic chemistry due to its stereochemical versatility and protective group stability. Below is a comparative analysis of key analogues:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties
tert-Butyl 3-(2-methylprop-2-enoyl)pyrrolidine-1-carboxylate (Target) C₁₃H₂₁NO₃ ~239.32 (calculated) 2-methylprop-2-enoyl α,β-unsaturated ketone; potential for nucleophilic additions
tert-Butyl 3-((4-(4-chloro-3-hydroxyphenyl)isoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate (35) C₂₅H₂₆ClN₂O₄ 453.94 Isoquinoline, chloro, hydroxyl High steric bulk; UV-active due to aromatic systems; moderate yield (50%)
tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate C₂₀H₂₈N₂O₃ 392.45 Pyridine, methyl, ether Stereospecific (R,S-configuration); confirmed via NMR/HRMS
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C₁₇H₂₄BrN₂O₄ 415.29 Bromo, methoxy, pyridine Halogenated; potential for cross-coupling reactions
tert-Butyl 3-mercaptopyrrolidine-1-carboxylate C₁₀H₁₇NO₂S 215.31 Thiol (-SH) High nucleophilicity; prone to oxidation or disulfide formation

Key Observations :

  • Reactivity : The target compound’s α,β-unsaturated ketone contrasts with thiol () or ether () substituents, which exhibit distinct reactivities.
  • Steric Effects: Bulky groups like isoquinoline () reduce reaction yields but enhance stability.
  • Stereochemistry : Compounds with defined stereocenters (e.g., ) are critical for biological activity but require precise synthesis.

Physicochemical and Spectroscopic Properties

  • NMR Trends :
    • tert-Butyl Group : Resonances at ~1.4 ppm (¹H) and 80–85 ppm (¹³C) are consistent across analogues .
    • α,β-Unsaturated Ketone : Expected ¹H NMR signals at δ 6.1–6.3 (vinyl protons) and ¹³C signals at ~125–140 ppm (C=O and vinyl carbons).
  • HRMS : Used extensively to confirm molecular ions (e.g., m/z 392.45 in ) .

Biological Activity

Tert-Butyl 3-(2-methylprop-2-enoyl)pyrrolidine-1-carboxylate is a synthetic organic compound notable for its unique structural features, including a pyrrolidine ring and a tert-butyl group. Its molecular formula is C13H21NO3C_{13}H_{21}NO_3 with a molar mass of approximately 239.31 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include enzyme inhibition and interactions with various biomolecules.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

tert Butyl 3 2 methylprop 2 enoyl pyrrolidine 1 carboxylate\text{tert Butyl 3 2 methylprop 2 enoyl pyrrolidine 1 carboxylate}

Key Features

FeatureDescription
Molecular Formula C13H21NO3C_{13}H_{21}NO_3
Molar Mass Approximately 239.31 g/mol
Functional Groups Pyrrolidine ring, tert-butyl group, enoyl moiety

Synthesis

The synthesis of this compound typically involves the reaction of 3-hydroxypyrrolidine-1-carboxylate with 2-methylprop-2-enoyl chloride in the presence of a base such as triethylamine. This method allows for the optimization of yield and purity through careful control of reaction conditions.

Preliminary studies indicate that this compound may interact with specific enzymes or biomolecules, potentially acting as an inhibitor or activator in various biochemical pathways. The presence of the enoyl group is believed to influence its reactivity and biological interactions significantly .

Case Studies and Research Findings

  • Inhibitory Activity : Research has suggested that compounds similar to this compound can act as inhibitors of enzymes involved in amyloid beta peptide aggregation, which is critical in Alzheimer's disease pathology. For instance, related compounds have demonstrated protective effects against oxidative stress in astrocytes induced by amyloid beta .
  • Neuroprotective Effects : In vitro studies have shown that related pyrrolidine derivatives can reduce TNF-α production and free radical generation in astrocytes exposed to amyloid beta, suggesting potential neuroprotective properties . However, the effectiveness in vivo remains to be fully elucidated.
  • Potential Therapeutic Applications : The compound's ability to modulate biochemical pathways associated with neurodegenerative diseases positions it as a candidate for further development in therapeutic applications .

Future Directions

Further research is needed to fully understand the biological mechanisms underlying the activity of this compound. This includes:

  • Detailed kinetic studies to assess enzyme inhibition.
  • In vivo studies to evaluate bioavailability and therapeutic efficacy.
  • Exploration of structural analogs to enhance activity or reduce toxicity.

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